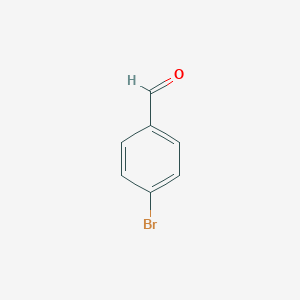

4-Bromobenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21638. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYZBQLXDKPBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061534 | |

| Record name | Benzaldehyde, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Bromobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-91-4 | |

| Record name | 4-Bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8VM24F65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzaldehyde (p-Bromobenzaldehyde) is a pivotal aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique bifunctionality, possessing both a reactive aldehyde group and a bromine-substituted aromatic ring, makes it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. Detailed experimental protocols for its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions, are presented. Furthermore, this document explores its significant applications in the fields of pharmaceuticals, agrochemicals, and materials science, offering a critical resource for professionals engaged in chemical research and development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] It is characterized by an aromatic, benzaldehyde-like odor.[1] The compound is stable at room temperature in closed containers and should be stored in a cool, dry, well-ventilated area away from light and strong oxidizing agents.[2][3]

Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO | [1] |

| Molecular Weight | 185.02 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 55-60 °C | |

| Boiling Point | 224-226 °C at 760 mmHg | |

| Density | 1.557 g/cm³ | |

| Flash Point | 108 °C | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform |

Table 2: Spectral Data

| Spectral Data | Characteristic Peaks/Values | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.97 (s, 1H, -CHO), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.74 (d, J=8.4 Hz, 2H, Ar-H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 191.0, 135.5, 132.5, 130.8, 129.5 | |

| IR (KBr) | ~1700 cm⁻¹ (C=O stretch), ~2820, 2730 cm⁻¹ (C-H stretch of aldehyde), ~820 cm⁻¹ (p-disubstituted benzene) | |

| Mass Spectrum (EI) | m/z 184/186 (M⁺, Br isotopes), 183/185 (M-H)⁺, 155/157 (M-CO)⁺, 104, 76 |

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the oxidation of 4-bromotoluene. A well-established method is the free-radical bromination of the methyl group followed by hydrolysis.

Experimental Protocol: Synthesis from 4-Bromotoluene

This protocol details the two-step synthesis of this compound from 4-bromotoluene.

Step 1: Bromination of 4-Bromotoluene

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene.

-

Heat the flask in an oil bath to 105 °C with stirring.

-

Illuminate the flask with a 150-watt tungsten lamp.

-

Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.

-

After the addition is complete, raise the temperature to 150 °C to ensure the reaction goes to completion. The product of this step is 4-bromobenzal bromide.

Step 2: Hydrolysis of 4-Bromobenzal Bromide

-

Transfer the crude 4-bromobenzal bromide to a larger flask and mix it thoroughly with 200 g of powdered calcium carbonate.

-

Add approximately 300 mL of water and heat the mixture cautiously to reflux for 15 hours to effect hydrolysis.

-

After hydrolysis, purify the product by steam distillation. Collect the distillate in portions.

-

Cool the distillate to crystallize the this compound.

-

Collect the solid product by filtration and dry it in a desiccator. The expected yield is 60-70%.

Synthesis Workflow Diagram

References

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-bromobenzaldehyde from 4-bromotoluene. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound, a halogenated aromatic aldehyde, is a versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of transformations, including oxidation, reduction, and carbon-carbon bond formation, while the bromo-substituent provides a handle for cross-coupling reactions. The most common precursor for its synthesis is 4-bromotoluene, which is readily available and can be converted to the target aldehyde through several methods. This guide focuses on the most prevalent and practical of these methods: free-radical bromination followed by hydrolysis, and the Sommelet reaction. Additionally, a Grignard-based approach will be discussed.

Synthetic Routes

The conversion of 4-bromotoluene to this compound primarily involves the oxidation of the methyl group. This can be achieved through a two-step process involving halogenation and subsequent hydrolysis, or through direct oxidation.

Free-Radical Bromination followed by Hydrolysis

This is a widely used laboratory method that proceeds in two distinct stages:

-

Stage 1: Free-Radical Bromination. The methyl group of 4-bromotoluene is brominated to form 4-bromobenzal bromide. This is a free-radical chain reaction, typically initiated by light or a radical initiator like benzoyl peroxide. The brominating agent can be elemental bromine or N-bromosuccinimide (NBS).

-

Stage 2: Hydrolysis. The resulting 4-bromobenzal bromide is then hydrolyzed to this compound. This is often achieved by heating with an aqueous base, such as calcium carbonate, followed by purification.

Caption: Sommelet Reaction Pathway.

Grignard Reaction

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound from 4-bromotoluene can be effectively achieved through several synthetic routes. The free-radical bromination followed by hydrolysis is a classic and reliable method, particularly well-documented for laboratory-scale synthesis. The Sommelet reaction offers an alternative pathway from the intermediate 4-bromobenzyl bromide. The choice of method will depend on factors such as available reagents, desired scale, and safety considerations. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully synthesizing this important chemical intermediate.

Reactivity of the Aldehyde Group in 4-Bromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde is a versatile bifunctional molecule widely employed as a building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the aldehyde group and the carbon-bromine bond on the aromatic ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, exploring its electrophilic nature and its behavior in a range of important chemical transformations. The influence of the para-bromo substituent on the reactivity of the aldehyde will also be discussed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The Electrophilic Nature of the Aldehyde Carbonyl Group

The carbon atom of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. The higher electronegativity of oxygen draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles.

The presence of the bromine atom at the para position further influences the electrophilicity of the carbonyl carbon. Bromine is an electron-withdrawing group through its inductive effect (-I) and an electron-donating group through its resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect. Consequently, the bromine atom withdraws electron density from the benzene ring, which in turn withdraws electron density from the aldehyde group, making the carbonyl carbon more electrophilic compared to unsubstituted benzaldehyde. This enhanced electrophilicity often translates to higher reactivity in nucleophilic addition reactions.

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound participates in a wide array of chemical reactions, making it a valuable precursor for the synthesis of a diverse range of molecules.

Nucleophilic Addition Reactions

The most characteristic reaction of the aldehyde group is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

General Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to this compound.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl group of this compound to form secondary alcohols after acidic workup.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)ethanol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of methyl bromide (1.1 equiv.) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-bromophenyl)ethanol.

| Product | Reagent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 1-(4-Bromophenyl)ethanol | CH₃MgBr | ~85-95 | 7.45 (d, 2H), 7.20 (d, 2H), 4.85 (q, 1H), 2.05 (d, 1H), 1.45 (d, 3H) | 144.8, 131.5, 127.0, 121.0, 70.0, 25.1 | 3350 (O-H), 2970 (C-H), 1590 (C=C), 1070 (C-O), 1010 (C-Br) |

Reduction

The aldehyde group of this compound can be readily reduced to a primary alcohol, 4-bromobenzyl alcohol, using various reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to 0 °C and quench the excess NaBH₄ by the slow addition of 1 M HCl until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobenzyl alcohol.

| Product | Reagent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Bromobenzyl alcohol | NaBH₄ | >95 | 7.48 (d, 2H), 7.22 (d, 2H), 4.65 (s, 2H), 1.95 (br s, 1H) | 140.1, 131.6, 128.8, 121.5, 64.5 | 3300 (O-H), 2870 (C-H), 1590 (C=C), 1070 (C-O), 1010 (C-Br) |

| 4-Bromobenzyl alcohol | LiAlH₄ | >95 | 7.48 (d, 2H), 7.22 (d, 2H), 4.65 (s, 2H), 1.95 (br s, 1H) | 140.1, 131.6, 128.8, 121.5, 64.5 | 3300 (O-H), 2870 (C-H), 1590 (C=C), 1070 (C-O), 1010 (C-Br) |

Oxidation

Oxidation of this compound yields 4-bromobenzoic acid. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolve this compound (1.0 equiv.) in a mixture of acetone and water.

-

Add potassium permanganate (KMnO₄) (1.5 equiv.) portion-wise to the solution while stirring.

-

The reaction is exothermic; maintain the temperature below 30 °C using a water bath.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Acidify the filtrate with 1 M HCl to precipitate the 4-bromobenzoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the product.

| Product | Reagent | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |

| 4-Bromobenzoic acid | KMnO₄ | ~80-90 | 13.2 (br s, 1H), 7.90 (d, 2H), 7.75 (d, 2H) | 167.0, 131.8, 131.2, 130.5, 127.5 | 3000 (O-H), 1680 (C=O), 1590 (C=C), 1300 (C-O), 1010 (C-Br) |

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound reacts with phosphorus ylides to form 4-bromostyrene derivatives.

Mechanism of the Wittig Reaction:

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 4-Bromostyrene

-

In a round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equiv.) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 4-bromostyrene.

| Product | Ylide | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Bromostyrene | CH₂=PPh₃ | ~70-85 | 7.42 (d, 2H), 7.28 (d, 2H), 6.68 (dd, 1H), 5.75 (d, 1H), 5.28 (d, 1H) | 136.6, 136.2, 131.7, 127.8, 121.6, 114.2 | 3080, 1630, 1590, 1485, 990, 910, 820 |

Cannizzaro Reaction

Since this compound has no α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-bromobenzyl alcohol), and another molecule is oxidized to the corresponding carboxylic acid (4-bromobenzoic acid).

Experimental Protocol: Cannizzaro Reaction of this compound

-

In a flask, mix this compound (2.0 equiv.) with a concentrated aqueous solution of potassium hydroxide (e.g., 50%).

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.

-

Continue stirring for 24 hours, during which the mixture will become a thick paste.

-

Dilute the reaction mixture with water and extract with diethyl ether to separate the 4-bromobenzyl alcohol.

-

Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol.

-

Acidify the aqueous layer from the extraction with concentrated HCl to precipitate the 4-bromobenzoic acid.

-

Collect the acid by vacuum filtration, wash with cold water, and dry.

| Product | Yield (%) | Notes |

| 4-Bromobenzyl alcohol | ~40-50 | Theoretical maximum yield is 50% for each product. |

| 4-Bromobenzoic acid | ~40-50 | Theoretical maximum yield is 50% for each product. |

Synthetic Utility and Workflow

The diverse reactivity of the aldehyde group, coupled with the presence of the bromo substituent for cross-coupling reactions, makes this compound a highly valuable starting material in multi-step synthesis.

Caption: Synthetic pathways originating from the aldehyde group of this compound.

Conclusion

The aldehyde group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilicity, enhanced by the electron-withdrawing nature of the para-bromo substituent, allows it to readily participate in a wide range of nucleophilic addition and redox reactions. The ability to selectively transform the aldehyde group into alcohols, carboxylic acids, alkenes, and imines, while retaining the bromine atom for subsequent cross-coupling reactions, underscores the importance of this compound as a cornerstone building block in modern organic synthesis, with significant applications in the development of pharmaceuticals and advanced materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable molecule.

The Synthetic Versatility of 4-Bromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde, a readily available aromatic aldehyde, stands as a cornerstone in modern organic synthesis. Its bifunctional nature, featuring a reactive aldehyde group and a versatile bromo-aromatic moiety, allows for a diverse array of chemical transformations. This dual reactivity makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The aldehyde functionality readily participates in nucleophilic additions, reductions, oxidations, and condensation reactions, while the carbon-bromine bond serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, complete with detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways.

Core Applications and Synthetic Methodologies

The utility of this compound spans a wide range of synthetic transformations. This section details the experimental protocols for its most significant applications, providing a practical guide for laboratory implementation.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds, which are prevalent in many pharmaceutical agents and organic materials.

Experimental Protocol: Synthesis of 4-Biphenylcarboxaldehyde

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Methanol

-

-

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.05 equiv), and 1-propanol.

-

Stir the mixture at room temperature for 30 minutes until the solids dissolve.

-

In a separate flask, prepare a 2 M aqueous solution of sodium carbonate.

-

Add the sodium carbonate solution (2.0 equiv) to the reaction mixture.

-

To this mixture, add palladium(II) acetate (0.005 equiv) and triphenylphosphine (0.02 equiv).

-

Heat the reaction mixture to reflux (approximately 97 °C) and maintain for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, cool the mixture to room temperature and add ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexanes and methanol to afford 4-biphenylcarboxaldehyde as a pale yellow solid.

-

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)benzaldehyde

-

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.01 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous triethylamine and anhydrous THF via syringe.

-

Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

-

Heat the reaction mixture to 65 °C and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.

Experimental Protocol: Synthesis of 4-Styrylbenzaldehyde

-

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv), styrene (1.5 equiv), palladium(II) acetate (0.01 equiv), and potassium carbonate (2.0 equiv).

-

Add a mixture of DMF and water (1:1 v/v).

-

Heat the mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

-

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2-phenylethene

-

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Dichloromethane (for workup)

-

1-Propanol (for recrystallization)

-

-

Procedure:

-

In a mortar, combine this compound (1.0 equiv), benzyltriphenylphosphonium chloride (1.1 equiv), and potassium phosphate (2.0 equiv).

-

Grind the solids together with a pestle for 15-20 minutes at room temperature. The mixture will typically become a paste and may change color.

-

Monitor the reaction by TLC (eluent: hexane/ethyl acetate).

-

Upon completion, dissolve the reaction mixture in dichloromethane.

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from 1-propanol to yield 1-(4-bromophenyl)-2-phenylethene.

-

Schiff Base Formation

The condensation of this compound with primary amines provides access to Schiff bases (imines), which are important intermediates and ligands in coordination chemistry.

Experimental Protocol: Synthesis of N-(4-Bromobenzylidene)aniline

-

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv) in absolute ethanol in a round-bottomed flask.

-

Add aniline (1.0 equiv) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain N-(4-bromobenzylidene)aniline.

-

Quantitative Data Summary

The following tables summarize the typical yields for the reactions described above, providing a comparative overview of their efficiency under various conditions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | 97 | 1 | 85-95 |

| Suzuki | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O/EtOH | RT | 0.5-2 | ~95 (conversion)[1] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 3-5 | 75-85 |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | 70-80 |

Table 2: Wittig and Schiff Base Reactions of this compound

| Reaction Type | Reagent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Wittig | Benzyltriphenylphosphonium chloride | K₃PO₄ | Solvent-free | RT | 0.3 | 70-80 |

| Schiff Base | Aniline | Acetic Acid | Ethanol | Reflux | 2-4 | 85-95 |

Visualizing Synthetic Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the central role of this compound in organic synthesis and the catalytic cycles of the key palladium-catalyzed reactions.

Caption: Synthetic pathways originating from this compound.

References

The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical structure, featuring both a reactive aldehyde group and a carbon-bromine bond, allows for a diverse range of orthogonal chemical transformations. This dual reactivity enables its use as a cornerstone building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions at both functional sites, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows to aid in the practical application of this important synthetic intermediate.

Core Concepts: The Orthogonal Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the aldehyde and the aryl bromide.[1] The aldehyde group is susceptible to nucleophilic attack and redox reactions, while the carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled functionalization of the molecule, making it an invaluable tool for the construction of complex organic molecules.

A general schematic of this dual reactivity is presented below, illustrating the two main pathways for chemical modification.

Reactions at the Aldehyde Functional Group

The aldehyde group in this compound serves as a versatile handle for various chemical transformations, including oxidation, reduction, and carbon-carbon bond formation.

Oxidation to 4-Bromobenzoic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromobenzoic acid, a valuable intermediate in its own right.[1]

Experimental Protocol: Oxidation using Potassium Permanganate

A common method for this transformation involves the use of potassium permanganate as the oxidizing agent.

Workflow for the Oxidation of this compound

Quantitative Data: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| KMnO4 | Acetone/Water | 0 to RT | 2 | ~85 | General textbook procedure |

| Oxone® | Acetonitrile/Water | 70 | 6.5 | 85-90 | --INVALID-LINK--[2] |

| (CAAC)CuCl | Water | 25 | 24 | High | --INVALID-LINK--[3] |

Reduction to 4-Bromobenzyl Alcohol

The reduction of the aldehyde group yields 4-bromobenzyl alcohol, a useful precursor for further functionalization.[1]

Experimental Protocol: Reduction using Sodium Borohydride

A mild and efficient method for this reduction utilizes sodium borohydride.

Workflow for the Reduction of this compound

References

An In-depth Technical Guide to the Core Reactions of 4-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobenzaldehyde is a versatile bifunctional molecule widely employed as a building block in organic synthesis. Its utility stems from the presence of two key reactive sites: an aldehyde group, amenable to a variety of nucleophilic additions and condensation reactions, and a bromo-substituted aromatic ring, which readily participates in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound (C₇H₅BrO) is a crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.[1] The strategic placement of the aldehyde and bromo functionalities allows for selective and sequential transformations, making it an ideal starting material for the construction of diverse molecular architectures.[2] This guide will delve into the key reactions of this compound, with a focus on providing practical, actionable information for laboratory applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-substituent on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an organohalide with an organoboron species.[3]

Reaction Scheme:

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (0.3) / PPh₃ (0.9) | 2 M Na₂CO₃ | 1-Propanol/Water | Reflux | 0.75 | 86.3 | [4] |

| Phenylboronic acid | Pd catalyst PCS1 (0.033 mmol) | K₂CO₃ | H₂O/EtOH | RT | < 0.7 | ~99 | |

| 2-Formylphenylboronic acid MIDA ester | Not specified | K₂CO₃ | Not specified | Not specified | Not specified | 90 |

-

Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine this compound (50.0 g, 0.270 mol), benzeneboronic acid (34.6 g, 0.284 mol), and 1-propanol (485 mL) under a nitrogen atmosphere.

-

Reagent Addition: Stir the mixture at room temperature for 30 minutes until the solids dissolve. Add palladium acetate (0.182 g, 0.811 mmol), triphenylphosphine (0.638 g, 2.43 mmol), 2 M aqueous sodium carbonate (162 mL), and deionized water (95.0 mL).

-

Reaction: Heat the mixture to reflux under nitrogen. The reaction is typically complete within 45 minutes, which can be monitored by ¹H NMR.

-

Work-up: After completion, remove the heat source and add 350 mL of water while the mixture is still hot. Allow the mixture to cool to room temperature while stirring.

-

Extraction: Dilute the mixture with 500 mL of ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with 250 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with 5% aqueous sodium bicarbonate and then with brine. Dry the organic solution over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a hexane/methanol mixture to yield pale yellow crystals.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme:

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (1) / Ligand (2) | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | Good | |

| Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | Excellent |

-

Reaction Setup: In a two-neck round-bottom flask equipped with a thermometer and a reflux condenser, add this compound (4 mmol), styrene (4.8 mmol), the desired base (e.g., K₂CO₃, 5.8 mmol), a phase-transfer catalyst if needed (e.g., Bu₄NCl, 1 mmol), and the palladium catalyst (0.1 mol% Pd).

-

Solvent Addition: Add the chosen solvent (e.g., 5 mL of NMP or a DMF/H₂O mixture).

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 80-150 °C) for the required time (typically 3-4 hours).

-

Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a celite pad.

-

Purification: The filtrate can be washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the stilbene derivative.

Reactions of the Aldehyde Group

The aldehyde functional group of this compound is a site of rich reactivity, participating in a variety of classical organic transformations.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium ylides.

Reaction Scheme:

| Phosphonium Ylide | Base | Solvent | Conditions | Yield (%) | Reference |

| Benzyltriphenylphosphonium chloride | K₃PO₄ | None | Grinding, RT | Not specified | |

| Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Vigorous shaking, 30 min | Not specified |

-

Reaction Setup: In a mortar, combine this compound, benzyltriphenylphosphonium chloride, and potassium phosphate.

-

Reaction: Grind the mixture with a pestle at room temperature. The reaction is typically complete within a three-hour period.

-

Work-up and Purification: The product can be isolated by recrystallization. The stereochemistry of the resulting alkene (E or Z) can be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.

Aldol Condensation

The aldol condensation of this compound with a ketone containing α-hydrogens, such as acetone or acetophenone, leads to the formation of α,β-unsaturated ketones, commonly known as chalcones.

Reaction Scheme (with Acetophenone):

| Ketone | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Acetophenone | NaOH | Ethanol/Water | Ice bath, overnight | 4-Bromochalcone | 65 | |

| Acetophenone | NaOH | None | Grinding, 10 min | Chalcone derivative | High | |

| 4'-Methoxyacetophenone | NaOH | None | Grinding, 30 min | 4-Bromo-4'-methoxychalcone | Not specified |

-

Base Solution Preparation: In a 125 mL Erlenmeyer flask, dissolve sodium hydroxide (1.0 g) in 15 mL of deionized water.

-

Reaction Mixture: Add a stir bar and 12 mL of ethanol. Cool the flask in an ice/water bath while stirring.

-

Reactant Addition: To the cooled solution, add acetophenone (3.7 g) and this compound (5.55 g).

-

Reaction: Stopper the flask and allow the reaction to proceed overnight.

-

Isolation and Purification: Collect the product by vacuum filtration using a Büchner funnel and wash with deionized water until the washings are near neutral pH. Recrystallize the crude product from 95% ethanol.

Cannizzaro Reaction

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form 4-bromobenzyl alcohol and 4-bromobenzoic acid.

Reaction Scheme:

The Cannizzaro reaction, under ideal conditions, produces a 1:1 molar ratio of the corresponding alcohol and carboxylic acid, resulting in a theoretical maximum yield of 50% for each product based on the starting aldehyde.

-

Reaction Setup: Mix this compound with a concentrated solution of a strong base (e.g., potassium hydroxide) in a suitable vial or flask.

-

Reaction: The reaction is typically stirred vigorously at room temperature or with gentle heating for an extended period (e.g., overnight) to form an emulsion.

-

Work-up: After the reaction is complete, the mixture is diluted with water.

-

Separation: The 4-bromobenzyl alcohol can be extracted with an organic solvent (e.g., methylene chloride or ethyl acetate). The aqueous layer, containing the potassium salt of 4-bromobenzoic acid, is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Both the alcohol and the carboxylic acid can be purified by recrystallization from appropriate solvents.

Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids (cinnamic acid derivatives) from the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Reaction Scheme (with Acetic Anhydride):

The yield of the Perkin reaction is influenced by the substituents on the benzaldehyde ring. Electron-withdrawing groups, such as the bromo group in this compound, generally increase the reaction rate and yield.

| Aldehyde | Anhydride | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 8 | ~70-75 | |

| Substituted Benzaldehydes | Acetic Anhydride | Sodium Acetate | 180 | 8 | Varies |

-

Reaction Setup: A mixture of the aromatic aldehyde (1 mole), acetic anhydride (approx. 2 moles), and freshly fused and finely powdered sodium acetate (approx. 0.7 moles) is heated.

-

Reaction: The reaction is typically heated at a high temperature (e.g., 180 °C) for several hours (e.g., 8 hours).

-

Work-up: The hot reaction mixture is poured into water. The resulting unsaturated acid can be purified by recrystallization.

Cyanohydrin Formation

This compound reacts with a cyanide source, typically in the presence of an acid, to form a cyanohydrin. This reaction is a useful method for one-carbon homologation.

Reaction Scheme:

| Aldehyde | Cyanide Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Various aldehydes | NaCN | DOWEX(R)50WX4 | CH₃CN | 85-95 | |

| Carbonyl compounds | NaCN / HCl | -10 to 10 °C | Not specified | Good |

-

Reaction Setup: To a solution of this compound in acetonitrile, add DOWEX(R)50WX4 resin.

-

Reagent Addition: Add sodium cyanide to the mixture and stir at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the resin.

-

Isolation: The solvent is evaporated to afford the cyanohydrin product.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The dual reactivity of its aldehyde and bromo-aryl functionalities provides chemists with a powerful toolkit for the construction of a wide range of complex molecules. The key reactions discussed in this guide—palladium-catalyzed cross-couplings, Wittig olefination, aldol condensation, Cannizzaro and Perkin reactions, and cyanohydrin formation—represent fundamental transformations that are routinely employed in academic and industrial research. The detailed protocols and quantitative data provided herein are intended to facilitate the practical application of these reactions and to serve as a foundation for the development of novel synthetic methodologies.

References

synonyms and IUPAC name for 4-Bromobenzaldehyde

An In-depth Technical Guide to 4-Bromobenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. It is an organobromine compound consisting of a benzene ring substituted with a formyl group (-CHO) and a bromine atom at the para (4th) position[1][3].

Common synonyms for this compound include:

-

p-Bromobenzaldehyde[2]

-

Benzaldehyde, 4-bromo-

-

p-bromo-Benzaldehyde

-

4-formylbromobenzene

-

1-bromo-4-formylbenzene

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrO | |

| Molecular Weight | 185.02 g/mol | |

| Appearance | White to off-white or pale yellow crystalline solid | |

| Melting Point | 55-60 °C | |

| Boiling Point | 224-226 °C at 760 mmHg | |

| Density | ~1.557 - 1.67 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, chloroform. | |

| Flash Point | 93 °C | |

| ¹H NMR | Spectra available, key signals correspond to aldehydic and aromatic protons. | |

| ¹³C NMR | Spectra available, characteristic peaks for carbonyl and aromatic carbons. | |

| IR Spectroscopy (cm⁻¹) | Strong C=O stretching band typically observed around 1680-1700 cm⁻¹. | |

| Mass Spectrometry | Mass spectra are available for structural confirmation. |

Key Chemical Reactions and Logical Workflow

This compound is a versatile bifunctional molecule. The aldehyde group participates in typical reactions like oxidation, reduction, and condensation, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of this compound from 4-Bromotoluene

A prevalent laboratory method involves the free-radical bromination of 4-bromotoluene followed by hydrolysis.

Protocol:

-

Bromination: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 4-bromotoluene (0.58 moles). Heat the flask to 105-110 °C while illuminating with a 150-watt tungsten lamp.

-

Slowly add bromine (1.23 moles) over approximately three hours, gradually increasing the reaction temperature to 135 °C, and then to 150 °C after the addition is complete. This step forms 4-bromobenzal bromide.

-

Hydrolysis: Transfer the crude product to a larger flask and mix thoroughly with powdered calcium carbonate (200 g) and water (300 cc).

-

Reflux the mixture for 15 hours to hydrolyze the dibrominated methyl group.

-

Purification: Isolate the final product, this compound, via steam distillation. The collected distillate is cooled to crystallize the product, which is then collected by filtration and dried.

Selective Reduction to 4-Bromobenzyl Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄). The choice of solvent is critical to prevent the undesired side reaction of debromination.

Protocol (in a Protic Solvent):

-

Dissolve this compound (1.0 g, 5.4 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.31 g, 8.1 mmol) in portions over 10-15 minutes, maintaining the temperature below 10 °C.

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture in an ice bath and quench the excess NaBH₄ by slowly adding 1M HCl (15 mL).

-

Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromobenzyl alcohol.

Note: Using aprotic solvents like acetonitrile can lead to significant debromination, yielding benzaldehyde as a major byproduct.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound makes it an ideal substrate for forming new carbon-carbon bonds via cross-coupling reactions, such as Suzuki and Sonogashira couplings.

General Suzuki Coupling Protocol (Conceptual):

-

To a reaction vessel, add this compound, a suitable boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a solvent system, typically a mixture of toluene and water.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or GC-MS indicates completion.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Sonogashira Coupling for Synthesis of 4-Ethynylbenzaldehyde Precursor: This reaction couples this compound with a terminal alkyne.

-

Combine this compound, trimethylsilylacetylene, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (Et₃N).

-

Heat the reaction mixture (e.g., 65-70 °C) for several hours.

-

The resulting product, 4-((trimethylsilyl)ethynyl)benzaldehyde, can then be deprotected (e.g., using K₂CO₃ in methanol) to yield 4-ethynylbenzaldehyde.

Applications in Synthesis

This compound is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used in the preparation of:

-

Anticonvulsant trial compounds, such as this compound semicarbazone.

-

Biaryl systems, which are common motifs in pharmaceutical compounds.

-

Schiff bases, which can be used for applications like the photostabilization of polymers.

-

Chalcones via Aldol condensation, which are precursors to flavonoids.

Safety and Handling

This compound is a skin and strong eye irritant and is harmful if swallowed. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents. It is stable under normal conditions but should be handled in a dry environment to prevent reactions with moisture.

References

Methodological & Application

Application Note: Synthesis of 4-Bromobenzaldehyde Dimethyl Acetal

Introduction

4-Bromobenzaldehyde dimethyl acetal is a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its primary function is to act as a protected form of this compound, where the reactive aldehyde group is masked as a dimethyl acetal.[1] This protection allows for selective reactions at other positions of the molecule, particularly leveraging the reactivity of the aryl bromide through various cross-coupling reactions.[1][3] This document provides a detailed protocol for the synthesis of this compound dimethyl acetal via the acid-catalyzed acetalization of this compound.

Reaction

The synthesis involves the reaction of this compound with methanol in the presence of an acid catalyst and a dehydrating agent. Trimethyl orthoformate serves as both a source of methoxy groups and a water scavenger, driving the equilibrium towards the formation of the acetal product.

Figure 1: General reaction scheme for the synthesis of this compound dimethyl acetal.

Experimental Protocol

This protocol details a common laboratory-scale synthesis of this compound dimethyl acetal.

1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| This compound | C₇H₅BrO | 185.02 | 10.0 g (54.0 mmol) | Purity ≥ 98% |

| Trimethyl orthoformate | C₄H₁₀O₃ | 106.12 | 8.6 g (81.1 mmol) | Purity ≥ 98% |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | ACS Grade |

| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 0.1 g (0.58 mmol) | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | For extraction |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |

2. Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3. Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 54.0 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL), followed by trimethyl orthoformate (8.6 g, 81.1 mmol).

-

Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid (0.1 g, 0.58 mmol), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench the catalyst by slowly adding saturated sodium bicarbonate solution until the solution is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and water (~50 mL). Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer twice with brine (~25 mL each time).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

4. Product Characterization

The final product is a colorless to pale yellow liquid. Its identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

| Property | Value | Reference |

| CAS Number | 24856-58-4 | |

| Molecular Formula | C₉H₁₁BrO₂ | |

| Molecular Weight | 231.09 g/mol | |

| Boiling Point | 254 °C (lit.) | |

| Density | 1.383 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.532 (lit.) | |

| Purity (Typical) | ≥ 98% | |

| Expected Yield | > 90% |

Safety and Handling

-

This compound: Causes skin, eye, and respiratory irritation.

-

This compound dimethyl acetal: Causes skin and serious eye irritation. May cause respiratory irritation.

-

Methanol: Toxic, flammable liquid.

-

p-Toluenesulfonic acid: Corrosive.

Precautionary Measures:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors.

-

In case of skin or eye contact, rinse immediately and thoroughly with water.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound dimethyl acetal.

Caption: Workflow for the synthesis of this compound dimethyl acetal.

References

Application Notes and Protocols for the Use of 4-Bromobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-bromobenzaldehyde as a versatile substrate in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and play a crucial role in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4][5] The dual reactivity of this compound, stemming from its aldehyde functional group and the bromoaryl moiety, allows for a diverse range of chemical transformations.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods that enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions typically involve the coupling of an organohalide, such as this compound, with an organometallic or other nucleophilic partner, facilitated by a palladium catalyst. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on organic synthesis.

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions using this compound as a key reactant.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | 1-Propanol | Reflux | 0.5 | 86.3 | |

| Phenylboronic acid | Pd/Mg(OH)₂/MgO-ZrO₂ | K₂CO₃ | H₂O/EtOH | RT | - | High | |

| Phenylboronic acid | PdFe₂O₄ | K₂CO₃ | MeOH/H₂O | 100 | - | High | |

| Phenylboronic acid | Fe₃O₄@SiO₂@SePh@Pd(0) | K₂CO₃ | H₂O | 80 | 1 | >95 |

Table 2: Heck Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium Salts | K₂CO₃ | H₂O/TBAB | 120 | 24 | up to 98 | |

| n-Butyl acrylate | Dendritic Pd-biscarbene complexes | NaOAc | DMF | 140 | 1-8 | up to 99 |

Table 3: Sonogashira Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | Toluene/DMF | 60-80 | 6-12 | - | |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine | Anhydrous/Anaerobic | RT | - | High |

Table 4: Buchwald-Hartwig Amination of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Amine | Pd(dba)₂ / Ligand | NaOt-Bu | Toluene | 100-110 | 12-24 | - | |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | - |

Table 5: Negishi Coupling of this compound

| Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 2-Cyanophenylzinc-bromide | Pd(PPh₃)₄ | THF | 160 (Microwave) | 1 | 90 |

Experimental Protocols

The following are detailed experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

Objective: To synthesize 4-biphenylcarboxaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Aqueous sodium carbonate (Na₂CO₃) solution

-

1-Propanol

-

Ethyl acetate

-

Hexanes

-

Methanol

Procedure:

-

In a three-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen gas inlet, add this compound (0.270 mol), phenylboronic acid (0.284 mol), and 1-propanol (485 mL) under a nitrogen purge.

-

Stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.

-

To the solution, add triphenylphosphine (0.0081 mol) and palladium(II) acetate (0.0027 mol).

-

Add 2 M aqueous sodium carbonate solution (270 mL) to the reaction mixture.

-

Heat the mixture to reflux and stir vigorously for 30 minutes. The reaction progress can be monitored by TLC or ¹H NMR.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate (250 mL) and water (250 mL) to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a mixture of hexanes and methanol to afford pure 4-biphenylcarboxaldehyde.

Heck Coupling

Objective: To synthesize (E)-3-(4-formylphenyl)acrylic acid derivatives via a palladium-catalyzed Heck coupling reaction.

Materials:

-

This compound

-

An activated alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable ligand (e.g., tri(o-tolyl)phosphine or a tetrahydropyrimidinium salt)

-

A base (e.g., sodium acetate or potassium carbonate)

-

A solvent (e.g., DMF or acetonitrile)

Procedure:

-

In a reaction vessel, combine this compound (1 equiv.), the activated alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%), and the ligand (0.1-2 mol%).

-

Add the base (1.5-2 equiv.) and the solvent.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (1-24 hours), monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with a suitable solvent like ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired product.

Sonogashira Coupling

Objective: To synthesize 4-alkynylbenzaldehydes via a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

-

This compound

-

A terminal alkyne (e.g., trimethylsilylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine

-

Toluene or DMF

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in toluene or DMF (10 mL).

-

Add the terminal alkyne (1.2 mmol), triethylamine (3.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-4-formylbenzamides via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

-

This compound

-

A primary or secondary amine

-

A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source (0.05-2 mol%), the phosphine ligand (0.08-4 mol%), and the base (1.5-2.0 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the mixture at 100-110 °C for 8-24 hours, with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to ambient temperature, dilute the reaction mixture with ethyl acetate and quench with water.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the fundamental concepts and workflows associated with palladium-catalyzed cross-coupling reactions.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for a cross-coupling reaction.

Caption: Role of cross-coupling in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1122-91-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols outlined below utilize two distinct and efficient catalytic systems, offering flexibility in reagent choice and reaction conditions.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid. This compound is a valuable building block, and its synthesis from 4-bromobenzyl alcohol requires a mild and selective oxidant. This document details two reliable methods: a 2-Iodoxy-5-methylbenzenesulfonic acid-catalyzed oxidation with Oxone and a copper/TEMPO-catalyzed aerobic oxidation.

Data Presentation

The following table summarizes the key quantitative data for the two featured protocols, allowing for a direct comparison of their efficiency and requirements.

| Parameter | Protocol 1: 2-Iodoxy-5-methylbenzenesulfonic Acid/Oxone | Protocol 2: Copper(I)/TEMPO/Air Aerobic Oxidation |

| Catalyst | Potassium 2-iodo-5-methylbenzenesulfonate (1 mol%) | Copper(I) bromide (CuBr), 2,2'-Bipyridyl (bpy), TEMPO |

| Oxidant | Oxone (potassium peroxymonosulfate) | Ambient Air (O₂) |

| Solvent | Acetonitrile/Water | Acetonitrile |

| Reaction Temperature | 70 °C | Room Temperature |

| Reaction Time | 2.6 hours[1] | 30-60 minutes[2] |

| Yield | 79-85%[1] | ~65% (isolated)[2] |

| Selectivity | High, with potential for over-oxidation to carboxylic acid if reaction time is extended. | High, no over-oxidation to the carboxylic acid is observed under the reported conditions.[2] |

| Workup | Filtration, extraction, and drying. | Extraction and column chromatography. |

Experimental Protocols

Protocol 1: 2-Iodoxy-5-methylbenzenesulfonic Acid-Catalyzed Selective Oxidation with Oxone

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

4-Bromobenzyl alcohol (99%)

-

Potassium 2-iodo-5-methylbenzenesulfonate (99.6%)

-

Oxone (potassium peroxymonosulfate)

-

Acetonitrile (CH₃CN)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Separatory funnel

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add Oxone (2.5 equivalents) and deionized water (volume as specified in the reference).

-

Stir the mixture vigorously at room temperature to form a white suspension.

-

Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent) to the suspension.

-

Wash the walls of the flask with acetonitrile.

-

Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate-hexane eluent. The starting alcohol has an Rf of approximately 0.18, and the product aldehyde has an Rf of approximately 0.54.

-

Upon complete consumption of the starting material (typically after 2.6 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary. The initial filtration of the reaction mixture may also yield solid product.

Protocol 2: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation